
Acetarsol
Übersicht
Beschreibung
Es wurde erstmals 1921 von Ernest Fourneau am Pasteur-Institut entdeckt und als Antiinfektionsmittel eingesetzt . Acetarsol wurde zur Behandlung verschiedener Krankheiten wie Syphilis, Amöbiasis, Frambösie, Trypanosomiasis und Malaria eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst die Reaktion von 4-Hydroxyanilin mit Essigsäureanhydrid zur Bildung von N-Acetyl-4-Hydroxyanilin. Dieser Zwischenstoff wird dann mit Arsensäure umgesetzt, um this compound zu erhalten . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Reagenzien und Geräten in Industriequalität, um die effiziente Produktion der Verbindung sicherzustellen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol involves the reaction of 4-hydroxyaniline with acetic anhydride to form N-acetyl-4-hydroxyaniline. This intermediate is then reacted with arsenic acid to yield this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Microbial Transformation Pathways
Acetarsol’s metabolic fate involves enzymatic transformations in bacteria, particularly in the degradation of related organoarsenic compounds like 3-nitro-4-hydroxyphenylarsonic acid (ROX).
Acetylation of 3-AHPAA to N-AHPAA
In Enterobacter sp. CZ-1, 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA) undergoes acetylation to form N-acetyl-4-hydroxyphenylarsonic acid (N-AHPAA), a clinically used drug. This reaction is catalyzed by N-hydroxyarylamine O-acetyltransferases (NhoA1 and NhoA2) in an acetyl-CoA-dependent manner .
Key Reaction :
Enzymatic Kinetics
Parameter | NhoA1 | NhoA2 |
---|---|---|
Km (μM) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Vmax (U/mg) | 54.5 ± 2.3 | 23.5 ± 1.5 |
kcat (min⁻¹) | 3.6 × 10³ | 1.5 × 10³ |
kcat/Km | 4.5 × 10⁵ | 1.25 × 10⁵ |
Inhibitors :
-
N-ethylmaleimide : Targets cysteine residues (e.g., Cys69 in NhoA1), abolishing activity .
-
Paraoxon : A serine protease inhibitor, but no direct effect observed .
Reduction of 3-AHPAA to Arsenic Species
When acetylation is blocked (e.g., via gene deletion), 3-AHPAA undergoes nonenzymatic cleavage to release arsenic species. This pathway involves:
-
Oxidative cleavage of the arsenic-phenyl bond, yielding arsenate (As(V)).
-
Reduction of As(V) to arsenite (As(III)) by bacterial arsenate reductase .
Key Reaction :
Impact of Gene Deletion :
-
Deletion of nhoA1 leads to >90% accumulation of 3-AHPAA and increased As(III) release .
-
Deletion of nhoA2 has a smaller effect, suggesting NhoA1 is the primary acetyltransferase .
Enzymatic Acetylation Mechanism
NhoA1 and NhoA2 exhibit sequence similarity to N-hydroxyarylamine O-acetyltransferases (NhoA), which utilize a conserved Arg-Gly-Gly-X-Cys motif for catalysis .
-
Cys69 (NhoA1): Critical for acetyl-CoA binding and catalytic activity. Mutation to alanine (Cys69Ala) abolishes activity .
-
Arg65/Arg68 : Residues in the conserved motif; mutagenesis studies suggest their role in substrate recognition .
Arsenic Release Pathway
This compound’s arsenic is excreted primarily in urine as inorganic species (As(V) and As(III)) . In bacterial systems, the absence of acetylation (e.g., via nhoA deletion) enhances arsenic release, highlighting acetylation as a detoxification mechanism .
Stability and Environmental Relevance
N-AHPAA, the acetylated product, is stable and accumulates in bacterial cultures, whereas 3-AHPAA is labile, readily releasing arsenic . This stability has implications for arsenic cycling in environments like poultry litter, where N-AHPAA persists .
Wissenschaftliche Forschungsanwendungen
Pharmacology of Acetarsol
Indications
- This compound has been used in the treatment of syphilis, amoebiasis, yaws, trypanosomiasis, and malaria .
- It was commonly used to treat vaginitis caused by Trichomonas vaginalis and Candida albicans .
- This compound can be administered orally to treat intestinal amoebiasis and, in suppository form, has been researched for treating proctitis .
- This compound has demonstrated effectiveness in treating refractory proctitis, even in cases where patients have not responded to conventional therapies .
Administration
- This compound is available in suppository form . The standard dose for treating refractory proctitis is 250 mg twice daily per rectum for four weeks .
Clinical Studies and Efficacy
- A retrospective analysis of 38 patients with inflammatory bowel disease treated with this compound suppositories showed that 68% experienced a clinical response, defined as a resolution of symptoms back to baseline at the time of the next clinic review .
- Of the 11 patients who had endoscopic assessments before and after treatment, nine (82%) showed endoscopic improvement, and five (45%) were in complete remission .
- This compound has shown promise in managing mesalazine-refractory ulcerative proctitis . In a study of 28 patients with proctitis who had failed mesalazine or corticosteroid topical therapy, 67.9% achieved a clinical response, and 46.4% achieved clinical remission .
Veterinary Applications
- This compound has also been investigated for its prophylactic properties in veterinary medicine .
- In dogs, arecoline this compound has been used as a diagnostic method .
Adverse Effects
Wirkmechanismus
The exact mechanism of action of acetarsol is not fully understood. it is believed that this compound binds to protein-containing sulfhydryl groups located in the infective microorganism, forming lethal arsenic-sulfur bonds (As-S). This binding impairs the function of the proteins, ultimately leading to the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Arsthinol: Eine weitere arsenhaltige Verbindung, die für ähnliche therapeutische Zwecke verwendet wird.
Melarsoprol: Ein arsenhaltiges Medikament, das zur Behandlung der Trypanosomiasis eingesetzt wird.
Arsentrioxid: Wird zur Behandlung der akuten Promyelozytenleukämie eingesetzt.
Einzigartigkeit von Acetarsol
This compound ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die es ihm ermöglicht, effektiv an Sulfhydrylgruppen in Proteinen zu binden. Diese Eigenschaft macht es besonders wirksam gegen bestimmte Arten von Infektionen. Darüber hinaus bietet seine Verwendung in sowohl oralen als auch rektalen Formen Vielseitigkeit in seiner Anwendung .
Biologische Aktivität
Acetarsol, also known as acetarsone, is an organic arsenic compound primarily used in the treatment of various inflammatory bowel diseases (IBD), particularly refractory proctitis and ulcerative colitis. Its biological activity has been the subject of several studies, highlighting its efficacy, mechanisms of action, and safety profile. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.
The exact mechanism by which this compound exerts its therapeutic effects remains largely unclear. However, several hypotheses have been proposed:
- Cellular Energy Pathways : this compound may influence cellular energy metabolism and DNA synthesis, which could contribute to its anti-inflammatory effects.
- MAP Kinase Pathways : Inorganic arsenic compounds are known to activate MAP kinase pathways, which play a role in cell growth regulation and apoptosis. This suggests that this compound might have similar effects at different concentrations, potentially promoting cell proliferation at low doses while inducing cell death at higher concentrations .
Treatment Outcomes
This compound has demonstrated significant clinical efficacy in patients with refractory proctitis. A retrospective study involving 39 patients showed that:
- Clinical Response : 68% of patients experienced a clinical response after treatment with this compound suppositories (250 mg twice daily for 4 weeks).
- Endoscopic Improvement : Among 11 patients who underwent endoscopic evaluation, 82% exhibited endoscopic improvement, and 45% achieved complete remission .
Another study reported that 76.7% of patients achieved a clinical response when treated with this compound, further supporting its effectiveness .
Case Studies
- Study on Ulcerative Proctitis : A cohort study involving 28 patients with mesalazine-refractory ulcerative proctitis found that:
- Long-term Follow-up : In a follow-up study over six years, no long-term adverse effects were reported among patients using this compound suppositories for refractory proctitis .
Safety Profile
This compound is generally well-tolerated when administered rectally. While systemic forms of arsenic have been associated with significant side effects such as hematologic disorders and skin reactions, the localized use of this compound appears to mitigate these risks:
- Adverse Effects : Reported adverse effects include transient skin rashes and mild gastrointestinal symptoms. No long-term complications or malignancies have been linked to its use in the studied cohorts .
Summary of Findings
Study | Patient Cohort | Clinical Response (%) | Endoscopic Improvement (%) | Remission (%) | Adverse Effects |
---|---|---|---|---|---|
Study 1 | 39 patients | 68 | 82 | 45 | Rare |
Study 2 | 28 patients | 67.9 | N/A | 46.4 | Mild (21.4%) |
Study 3 | Multiple | 76.7 | N/A | N/A | N/A |
Eigenschaften
IUPAC Name |
(3-acetamido-4-hydroxyphenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJOVXVLFUVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55588-51-7 (unspecified hydrochloride salt), 5892-48-8 (mono-hydrochloride salt), 64046-96-4 (calcium salt), 64046-96-4 (unspecified calcium salt) | |
Record name | Acetarsone [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045847 | |
Record name | Acetarsol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID8139955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of acetarsol is not well known but it is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and to form a lethal As-S bond. The formation of this bond impairs the protein to function and it eventually kills the microorganism. | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97-44-9 | |
Record name | N-Acetyl-4-hydroxy-m-arsanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetarsone [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acetarsol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | acetarsol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | acetarsol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetarsol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetarsol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETARSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806529YU1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
225-227 ºC | |
Record name | Acetarsol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of acetarsol?
A1: While the precise mechanism of action of this compound remains unclear, it is believed to function similarly to other arsenical compounds. This likely involves binding to thiol groups in vital enzymes and proteins within susceptible organisms like protozoa, disrupting their metabolic processes and leading to cell death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C8H10AsNO5 and a molecular weight of 275.09 g/mol.
Q3: What were the historical uses of this compound in clinical practice?
A3: Before the widespread adoption of metronidazole, this compound was utilized as a standard treatment for [Trichomonas vaginalis infections] []. It was also explored as a treatment for [amebiasis] [] and [syphilis] [].
Q4: What challenges are associated with studying this compound's efficacy in treating Trichomonas vaginalis infections today?
A4: Researching this compound for this indication is challenging due to the widespread use and effectiveness of metronidazole. Finding patients with metronidazole-resistant infections for clinical trials is difficult, making it challenging to draw definitive conclusions about this compound's efficacy in this context.
Q5: What are the known safety concerns associated with this compound?
A5: this compound is an organic arsenical compound, and as such, carries a risk of arsenic toxicity. Reported side effects include [dermatitis, gastrointestinal disturbances, and potentially serious systemic reactions] [, , , ]. Its use during pregnancy is also a concern due to the potential for [congenital anomalies] [].
Q6: Has this compound been linked to any specific toxicities?
A6: Yes, cases of [hepatitis] [] and [encephalitis] [] following this compound administration have been reported. Additionally, one case study described a patient developing [aplastic anemia] [] after prolonged treatment. These cases highlight the potential for serious, albeit rare, adverse events.
Q7: What are the common formulations of this compound used in research and clinical settings?
A7: this compound has been primarily administered as [suppositories] [, ] for treating proctitis and as [vaginal pessaries] [, , , , ] for vaginal infections.
Q8: Given the potential toxicity of this compound, what are the alternative treatments available for conditions like proctitis and trichomoniasis?
A8: Safer and more effective alternatives have largely replaced this compound. For proctitis, these include 5-aminosalicylates, corticosteroids (like budesonide and beclomethasone), and emerging therapies such as tacrolimus []. For trichomoniasis, metronidazole and tinidazole remain the mainstay of treatment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.